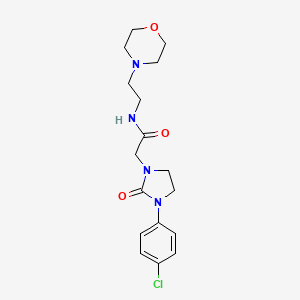
2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide, also known as CCI-779, is a chemical compound that has been widely studied for its potential applications in the field of cancer treatment.
Mécanisme D'action
2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide exerts its anticancer effects by inhibiting the activity of mTOR, which is a key regulator of cell growth and metabolism. By blocking the mTOR pathway, 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide prevents cancer cells from proliferating and promotes their death through a process known as apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer effects, 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation and oxidative stress, which are both associated with the development and progression of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide in lab experiments is its specificity for mTOR inhibition, which makes it a valuable tool for studying the role of mTOR in various biological processes. However, one limitation of using 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell culture or animal models.
Orientations Futures
There are several potential future directions for research on 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide. One area of interest is the development of new formulations or delivery methods that can improve the pharmacokinetics and bioavailability of the compound. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide, which could help to personalize treatment strategies for individual patients. Additionally, further research is needed to explore the potential applications of 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide in other disease contexts, such as neurodegenerative disorders and autoimmune diseases.
Conclusion
In conclusion, 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide is a promising compound with potential applications in the treatment of various types of cancer. Its specific inhibition of the mTOR pathway makes it a valuable tool for studying the role of mTOR in various biological processes. However, further research is needed to optimize its pharmacokinetics and bioavailability and to explore its potential applications in other disease contexts.
Méthodes De Synthèse
The synthesis of 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide involves the reaction of rapamycin with N-(2-morpholinoethyl)chloroacetamide in the presence of a base. The resulting product is then purified through column chromatography to obtain 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide in its pure form.
Applications De Recherche Scientifique
2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide has been extensively studied for its potential applications in the treatment of various types of cancer, including breast cancer, prostate cancer, and renal cell carcinoma. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the mammalian target of rapamycin (mTOR) pathway, which plays a critical role in regulating cell growth and metabolism.
Propriétés
IUPAC Name |
2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O3/c18-14-1-3-15(4-2-14)22-8-7-21(17(22)24)13-16(23)19-5-6-20-9-11-25-12-10-20/h1-4H,5-13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNASKWYCKRDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCN2CCOCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

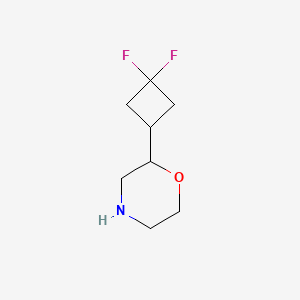
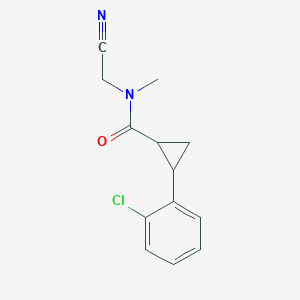
![2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid](/img/structure/B3003849.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B3003850.png)
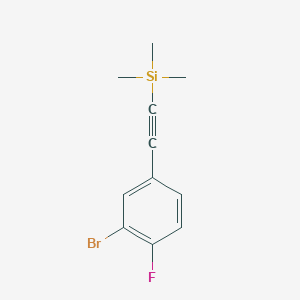
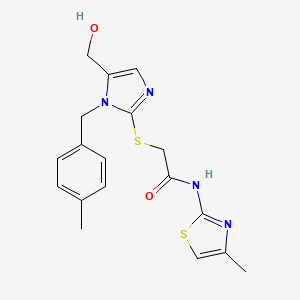


![ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate](/img/structure/B3003859.png)
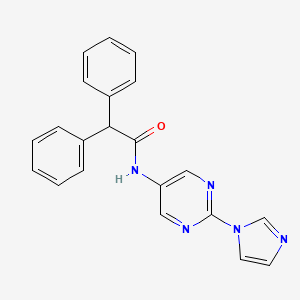
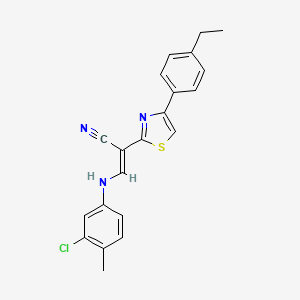
![4-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B3003863.png)
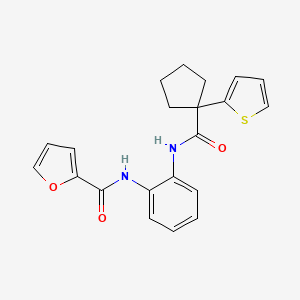
![N-(2-(1H-pyrazol-1-yl)ethyl)-1-ethyl-5-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3003865.png)